Cesium Lead Tribromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cesium lead tribromide (CsPbBr3) is a hybrid organic-inorganic perovskite material with unique properties that have attracted much research interest in recent years. It has been studied for its potential applications in photovoltaic devices, light-emitting diodes, and other optoelectronic devices. Its unique properties include high absorption coefficient, low band gap, and good stability. Additionally, its low cost and easy synthesis make it a promising material for many applications.

Scientific Research Applications

Intraband Cooling in Perovskite Nanocrystals

- Intraband Relaxation in CsPbBr3 : CsPbBr3 nanocrystals exhibit unique intraband relaxation properties, distinct from previous reports in bulk hybrid perovskite materials. These nanocrystals show slower cooling than their hybrid organic-inorganic counterparts, highlighting their potential in applications where long-lived hot carriers are beneficial (Diroll & Schaller, 2019).

Light Absorption and Stability

- Dynamic Ligand Binding and Light Absorption : Research indicates that CsPbBr3 perovskite nanocrystals demonstrate highly dynamic ligand binding, which is crucial for maintaining their optical, colloidal, and material integrity. This property makes them suitable for photovoltaics and other optoelectronic applications (De Roo et al., 2016).

Solar Cell Applications

- CsPbI3 for Solar Cells : CsPbI3, a variant of CsPbBr3, has a desirable band gap and high thermal stability, making it suitable for solar cell applications. Surface engineering techniques can significantly improve its power conversion efficiency (Yoon et al., 2020).

Electronic and Structural Properties

- Solvent-Dependent Properties : Different solvents used in processing CsPbI3 thin films can substantially impact their electronic and structural properties, revealing the importance of solvent choice in the development of perovskite-based devices (Ramadan et al., 2017).

Quantum Dot Applications

- CsPbBr3 Quantum Dots : The synthesis and application of CsPbBr3 quantum dots, particularly in the realm of photonics and nanodevices, have been extensively studied due to their stable wavelength-tunable luminescence and quantum confinement effects (Zhang et al., 2019).

Optoelectronics

- LED and Optoelectronic Applications : CsPbBr3 perovskite nanocrystals have shown great potential in light-emitting diodes (LEDs) and other optoelectronic applications. Their high luminescence and tunable emission make them ideal for the development of advanced optoelectronic devices (Hoffman et al., 2017).

Mechanism of Action

Target of Action

Cesium Lead Tribromide (CsPbBr3) primarily targets the optical properties of materials. It is a perovskite compound that has been extensively studied for its unique photoluminescent properties . The primary role of CsPbBr3 is to enhance the optical performance of devices, such as solar cells and light-emitting diodes .

Mode of Action

CsPbBr3 interacts with light in a process known as one-photon up-conversion photoluminescence . This is an optical phenomenon whereby the thermal energy of a fluorescent material increases the energy of an emitted photon compared with the energy of the photon that was absorbed . When this occurs with near unity efficiency, the emitting material undergoes a net decrease in temperature, a process known as optical cooling .

Biochemical Pathways

The mechanism of CsPbBr3 involves a phonon-mediated up-conversion process where thermal energy from the emitting material combines with a low energy absorbed photon to produce higher energy optical emission . This process is thermally activated, and the yield of up-converted photoluminescence is also a reporter of the temperature of the emitter .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of CsPbBr3, we can discuss its stability and degradation. The stability of CsPbBr3 can be significantly enhanced by adding trioctylphosphine (TOP) as part of the post-synthesis treatment . This treatment allows CsPbBr3 quantum dots to maintain their absorption and photoluminescence emission properties over the course of weeks .

Result of Action

The result of CsPbBr3’s action is the generation of highly efficient fluorescence . This makes CsPbBr3 a promising target for luminescence up-conversion . Additionally, CsPbBr3 nanocrystals have been shown to cool during the up-conversion of 532 nm CW laser excitation .

Action Environment

The action of CsPbBr3 is influenced by environmental factors such as temperature and moisture . Rapid crystallization of the CsPbBr3 perovskite layer can minimize the influence of moisture or oxygen . Furthermore, the stability of CsPbBr3 can be enhanced in solution phase, which otherwise decays rapidly in hours .

Safety and Hazards

Future Directions

To realize the precise modulation among the cesium lead halide perovskite-related phases is one of the most fascinating subjects and has motivated increasing research . The formation mechanisms of different phases of cesium lead halide have not been fully recognized, indicating a potential direction for future research .

Properties

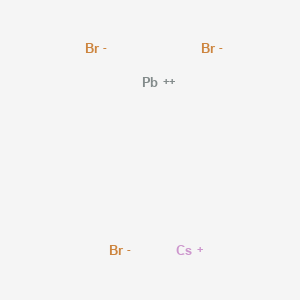

IUPAC Name |

cesium;lead(2+);tribromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Cs.Pb/h3*1H;;/q;;;+1;+2/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUQQTUFOHZBMY-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Br-].[Cs+].[Pb+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3CsPb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Cesium lead tribromide exhibits excellent optoelectronic properties such as high photoluminescence quantum yield, tunable band gap, and strong light absorption. [, , ] These properties make it suitable for applications like solar cells, LEDs, and photodetectors. [, , , , ]

A: CsPbBr3 typically crystallizes in the orthorhombic Pnma structure. [] This structure can be retained even after processing methods like aerosol deposition. [] Maintaining this structure is crucial as it directly influences the material's optical and electronic properties, impacting its performance in devices.

A: Mobile ions in CsPbBr3 can screen the gate potential, hindering the development of efficient field-effect transistors (FETs). [] This screening effect makes it difficult to modulate the electronic current at room temperature.

A: One strategy involves using an auxiliary ferroelectric gate made of poly(vinylidenefluoride-co-trifluoroethylene) [P(VDF-TrFE)]. [] This gate attracts mobile ions away from the main gate interface, allowing for better control of the electronic current.

A: Traditional gold and silver electrodes, while commonly used, can be expensive and lead to device degradation. [] Single-walled carbon nanotube (SWCNT) thin films offer a cost-effective and chemically inert alternative, leading to highly responsive and flexible photodetectors with improved stability. []

A: Yes, the band gap of this compound nanocrystals can be tuned by controlling synthesis parameters. For instance, varying the liquid slug velocity during colloidal synthesis can result in bandgap tunability from 2.43 eV (510 nm) to 2.52 eV (494 nm). []

A: Cesium lead trihalide nanocrystals exhibit a phenomenon called "optical cooling." [] This occurs due to one-photon up-conversion photoluminescence, where the emitted photon has higher energy than the absorbed photon, leading to a net decrease in the material's temperature. [] This finding has implications for thermal management in optoelectronic devices.

A: While both materials exhibit similar interfacial heat transfer rates, formamidinium lead tribromide (FAPbBr3) shows slower thermal equilibration due to the presence of organic cations. [] This difference stems from the slow thermal population of higher-energy phonon modes associated with the organic cation in FAPbBr3. []

A: Vacuum-assisted processing allows for controlled crystallization kinetics during thin film fabrication. [] This results in dense, uniform films with efficient energy funneling, leading to enhanced performance in light-emitting diodes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3027979.png)

![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)

![tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027994.png)

![3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027995.png)

![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3028000.png)

![3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028002.png)